molecular formula C13H12N2O2S B11521302 N-[(5E)-5-(4-methylbenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]acetamide

N-[(5E)-5-(4-methylbenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]acetamide

Cat. No.: B11521302
M. Wt: 260.31 g/mol
InChI Key: OUHKFYOUMXBMFX-YRNVUSSQSA-N
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Description

N-[(5E)-5-[(4-METHYLPHENYL)METHYLIDENE]-4-OXO-4,5-DIHYDRO-1,3-THIAZOL-2-YL]ACETAMIDE is a complex organic compound with a unique structure that includes a thiazole ring, a methylphenyl group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5E)-5-[(4-METHYLPHENYL)METHYLIDENE]-4-OXO-4,5-DIHYDRO-1,3-THIAZOL-2-YL]ACETAMIDE typically involves the condensation of 4-methylbenzaldehyde with thiosemicarbazide to form the intermediate thiosemicarbazone. This intermediate then undergoes cyclization in the presence of acetic anhydride to yield the desired thiazole derivative. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(5E)-5-[(4-METHYLPHENYL)METHYLIDENE]-4-OXO-4,5-DIHYDRO-1,3-THIAZOL-2-YL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the acetamide moiety.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Ethanol, methanol, dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

N-[(5E)-5-[(4-METHYLPHENYL)METHYLIDENE]-4-OXO-4,5-DIHYDRO-1,3-THIAZOL-2-YL]ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antifungal agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(5E)-5-[(4-METHYLPHENYL)METHYLIDENE]-4-OXO-4,5-DIHYDRO-1,3-THIAZOL-2-YL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may bind to the active site of an enzyme, blocking its activity and resulting in antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    N-[(5E)-5-[(4-METHYLPHENYL)METHYLIDENE]-4-OXO-4,5-DIHYDRO-1,3-THIAZOL-2-YL]ACETAMIDE: shares similarities with other thiazole derivatives, such as:

Uniqueness

The uniqueness of N-[(5E)-5-[(4-METHYLPHENYL)METHYLIDENE]-4-OXO-4,5-DIHYDRO-1,3-THIAZOL-2-YL]ACETAMIDE lies in its specific structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C13H12N2O2S

Molecular Weight

260.31 g/mol

IUPAC Name

N-[(5E)-5-[(4-methylphenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]acetamide

InChI

InChI=1S/C13H12N2O2S/c1-8-3-5-10(6-4-8)7-11-12(17)15-13(18-11)14-9(2)16/h3-7H,1-2H3,(H,14,15,16,17)/b11-7+

InChI Key

OUHKFYOUMXBMFX-YRNVUSSQSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/2\C(=O)N=C(S2)NC(=O)C

Canonical SMILES

CC1=CC=C(C=C1)C=C2C(=O)N=C(S2)NC(=O)C

Origin of Product

United States

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